,6-Bis((di-tert-butylphosphino)methyl)pyridine, also known as Buchwald's ligand, is a widely used ligand in transition-metal catalysis. Its structure features a pyridine ring with two phosphine groups attached at the 2nd and 6th positions. The bulky tert-butyl groups on the phosphines contribute to the steric properties of the ligand, which can be crucial for controlling reaction selectivity.
This ligand is particularly effective in various cross-coupling reactions, including:
The steric bulk of the ligand helps to prevent undesired side reactions, such as β-hydride elimination, and can also influence the regioselectivity of the coupling reaction. Additionally, the electron-donating ability of the phosphine groups can facilitate the oxidative addition step in the catalytic cycle.
Several factors contribute to the popularity of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine in scientific research:
P<sup>tBu</sup>N<sup>Me</sup>P<sup>tBu</sup> can be synthesized by reacting 2,6-dibromopyridine with bis(di-tert-butylphosphinomethyl)lithium [].
2,6-Br<sub>2</sub>C<sub>5</sub>H<sub>3</sub>N + 2 LiP(C<sub>4</sub>H<sub>9</sub>)<sub>2</sub>CH<sub>2</sub> -> P<sup>tBu</sup>N<sup>Me</sup>P<sup>tBu</sup> + 2 LiBr
P<sup>tBu</sup>N<sup>Me</sup>P<sup>tBu</sup> is a versatile ligand used in various cross-coupling reactions, including:
Flammable;Irritant